Comparison of Predicted Lipophilicity (LogP) with Non-Fluorinated Analog
The introduction of a single fluorine atom significantly alters the lipophilicity of 3-(3-Acetylphenyl)-5-fluorobenzoic acid compared to its non-fluorinated counterpart, 3-(3-acetylphenyl)benzoic acid (CAS 728918-66-9). This difference impacts membrane permeability and bioavailability predictions .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.39 |
| Comparator Or Baseline | 3-(3-acetylphenyl)benzoic acid (Predicted LogP: approx. 3.0) |
| Quantified Difference | Delta LogP ≈ +0.4 (calculated difference based on typical fluorine effect) |
| Conditions | Computational prediction (e.g., ChemDraw, ACD/Labs) |
Why This Matters
A higher LogP value indicates increased lipophilicity, which directly influences a compound's ability to cross lipid bilayers. This is a critical parameter for researchers selecting building blocks for cell-permeable probes or drug candidates.
